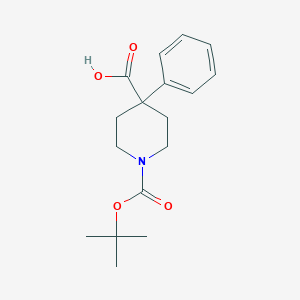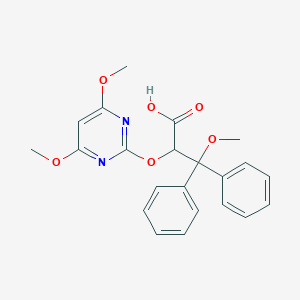
Darusentan, (+/-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Darusentan, (+/-)-, is a chemical compound that belongs to the category of endothelin receptor antagonists (ERAs). It is a potential drug candidate that has been extensively studied for its therapeutic applications in various diseases, including hypertension and heart failure.
作用機序
Darusentan works by blocking the effects of endothelin, a peptide that plays a crucial role in the regulation of blood pressure and vascular tone. Endothelin acts on two types of receptors, i.e., ETA and ETB receptors. ETA receptors are primarily responsible for the vasoconstrictive effects of endothelin, while ETB receptors are involved in vasodilation and clearance of endothelin. Darusentan selectively blocks the ETA receptors, thereby reducing the constriction of blood vessels and improving blood flow.
生化学的および生理学的効果
Darusentan has been shown to have several biochemical and physiological effects, including the reduction of blood pressure, improvement of cardiac function, and protection against endothelial dysfunction. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which play a crucial role in the pathogenesis of various diseases.
実験室実験の利点と制限
The advantages of using Darusentan in lab experiments include its high selectivity for ETA receptors, its potent vasoconstrictive effects, and its ability to improve blood flow. However, one of the limitations of using Darusentan is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the research on Darusentan. One of the key areas of focus is the development of novel formulations that can improve its solubility and bioavailability. Another area of interest is the investigation of its therapeutic potential in other diseases, such as pulmonary hypertension and renal failure. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential biomarkers that can be used to predict its therapeutic efficacy in different patient populations.
Conclusion:
In conclusion, Darusentan is a potential drug candidate that has been extensively studied for its therapeutic applications in various diseases, including hypertension and heart failure. It works by blocking the effects of endothelin, a peptide that plays a crucial role in the regulation of blood pressure and vascular tone. Although there are some limitations to its use in lab experiments, there are several potential future directions for research on Darusentan.
科学的研究の応用
Darusentan has been extensively studied for its therapeutic applications in various diseases, including hypertension, heart failure, and diabetic nephropathy. It works by blocking the effects of endothelin, a peptide that plays a crucial role in the regulation of blood pressure and vascular tone. By blocking the endothelin receptors, Darusentan reduces the constriction of blood vessels, thereby improving blood flow and reducing blood pressure.
特性
CAS番号 |
178306-46-2 |
|---|---|
製品名 |
Darusentan, (+/-)- |
分子式 |
C22H22N2O6 |
分子量 |
410.4 g/mol |
IUPAC名 |
2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26) |
InChIキー |
FEJVSJIALLTFRP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC |
正規SMILES |
COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

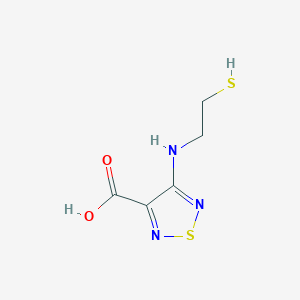
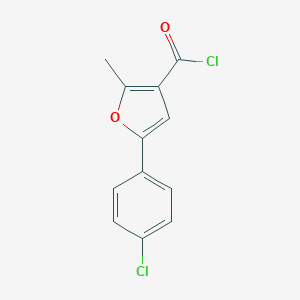
![5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B61244.png)
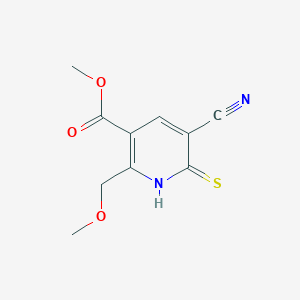
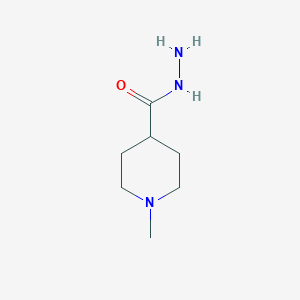
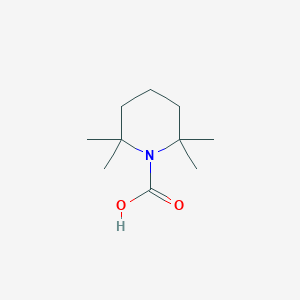
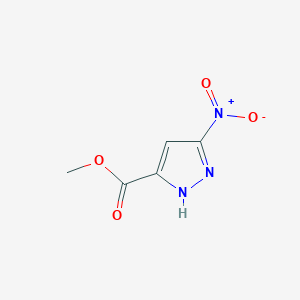
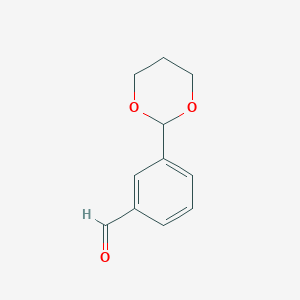
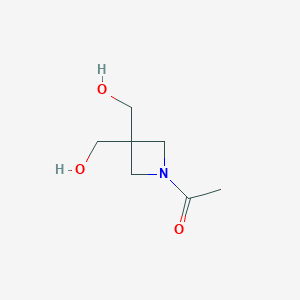
![4-[2-(2-Methoxyphenoxy)ethyl]morpholine](/img/structure/B61259.png)
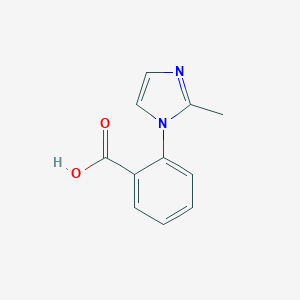
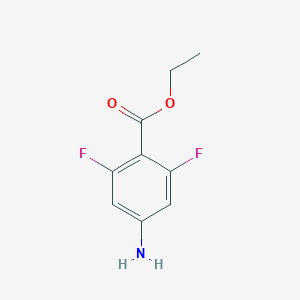
![1,3-Dioxolo[4,5-B]pyridine-6-methanol](/img/structure/B61265.png)
